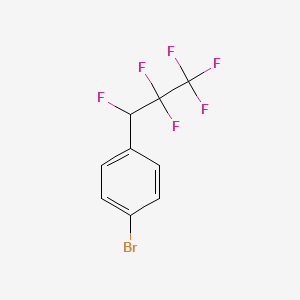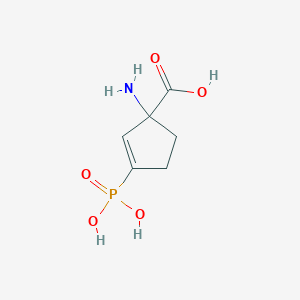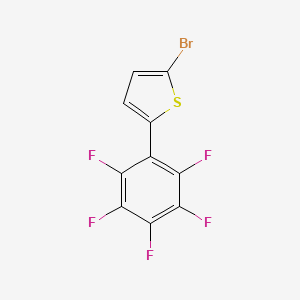
2-Bromo-5-(pentafluorophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(pentafluorophenyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and pentafluorophenyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pentafluorophenyl)thiophene typically involves the bromination of 5-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(pentafluorophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling Reactions: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Applications De Recherche Scientifique
2-Bromo-5-(pentafluorophenyl)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(pentafluorophenyl)thiophene depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile through the formation of a palladium complex. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: Lacks the pentafluorophenyl group, making it less electron-deficient and less reactive in certain coupling reactions.
5-Bromo-2-(trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a pentafluorophenyl group, which affects its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(pentafluorophenyl)thiophene is unique due to the presence of the pentafluorophenyl group, which significantly alters its electronic properties, making it more suitable for specific applications in organic electronics and materials science .
Propriétés
Numéro CAS |
204191-77-5 |
|---|---|
Formule moléculaire |
C10H2BrF5S |
Poids moléculaire |
329.09 g/mol |
Nom IUPAC |
2-bromo-5-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C10H2BrF5S/c11-4-2-1-3(17-4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H |
Clé InChI |
BCNRFHFDLAJTFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


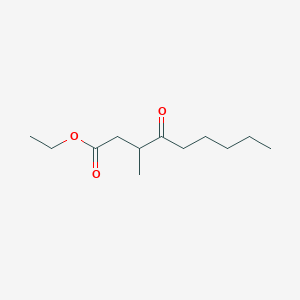
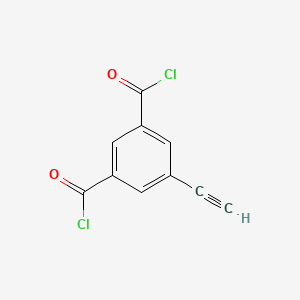
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
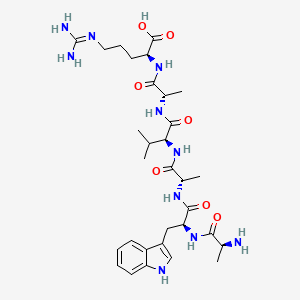
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)

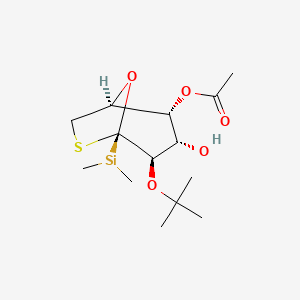
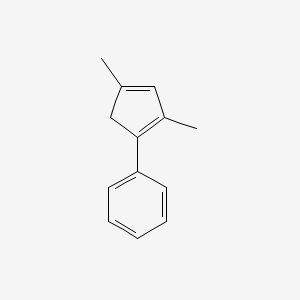
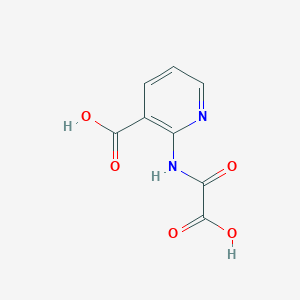
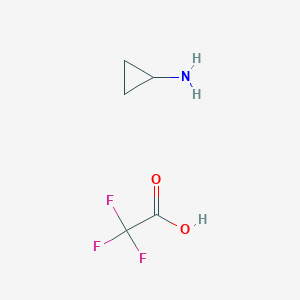
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
